Home > Products > Screening Compounds P21709 > 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one - 866809-21-4

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Catalog Number: EVT-2804593
CAS Number: 866809-21-4
Molecular Formula: C25H20ClNO4
Molecular Weight: 433.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

    Compound Description: This compound is a protein tyrosine kinase (PTK) inhibitor studied for its potential antineoplastic and chemopreventive properties. In a study, it demonstrated the ability to reduce the expression of Ha-ras and p53 genes (considered early markers of carcinogenesis) in the liver, lungs, bone marrow, and kidneys of CBA/Ca inbred mice exposed to 7,12-dimethylbenz[a]anthracene (DMBA). []

    Relevance: This compound shares a similar core structure with 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one, specifically the 6,7-dimethoxyquinazoline moiety. Both compounds possess a substituted phenyl ring attached to the core structure, suggesting potential similarities in their biological activities and interactions.

    Compound Description: Similar to the previous compound, this molecule also acts as a PTK inhibitor and was investigated for its antineoplastic and chemopreventive properties. It exhibited the capacity to reduce both Ha-ras and p53 gene expression induced by DMBA in the liver, lungs, bone marrow, and kidney of mice in various experimental settings. []

    Relevance: This compound, while structurally distinct from N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, retains the central quinazoline ring system present in both the aforementioned compound and the target compound, 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one. This structural similarity could indicate overlapping biological profiles and potential for interacting with similar molecular targets.

2-Benzyl-1-(4-hydroxyphenyl)-3-methyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one

    Compound Description: This compound, yet another PTK inhibitor investigated in the study, demonstrated similar effects on Ha-ras and p53 gene expression as the previously mentioned PTK inhibitors. It exhibited the capacity to reduce both Ha-ras and p53 gene expression induced by DMBA in the liver, lungs, bone marrow, and kidney (except for the kidneys, where only Ha-ras expression decreased) of mice in various experimental settings. []

    Relevance: This compound shares the quinazoline core with the target compound, 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4(1H)-one, but differs in the substituents and their positions on the core structure. Despite these differences, the shared core structure could indicate some degree of overlap in their biological activities and potential for interacting with similar targets.

2-[(2E)-2-(3,4-dihydroxybenzylidene)hydrazino]-N-(3-nitrophenyl)-2-oxoacetamide

    Compound Description: This molecule, a PTK inhibitor, was also studied for its potential antineoplastic and chemopreventive effects. It demonstrated the ability to reduce Ha-ras and p53 gene expression induced by DMBA in all examined organs except for the kidneys, where only Ha-ras expression decreased. []

Overview

1-Benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of certain enzymes. Its structure features a benzyl group, a chlorobenzoyl moiety, and methoxy substituents on the quinoline ring, which may influence its pharmacological properties.

Source and Classification

The compound is classified under quinolines and is specifically noted for its structural complexity and potential therapeutic applications. It has been synthesized and studied in various research contexts, particularly in relation to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Synthesis Analysis

Methods

The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps:

  1. Formation of the Quinoline Core: The initial step often includes the condensation of appropriate aniline derivatives with carbonyl compounds under acidic conditions to form the quinoline structure.
  2. Benzyl and Chlorobenzoyl Substitution: The introduction of the benzyl and chlorobenzoyl groups can be achieved through nucleophilic substitution reactions, where the quinoline derivative reacts with benzyl halides and 4-chlorobenzoyl chloride in the presence of a base.
  3. Methoxy Group Introduction: The methoxy groups can be introduced via methylation reactions using methyl iodide or similar reagents.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice (commonly dimethylformamide or acetonitrile), and reaction time to achieve good yields while minimizing side reactions. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be represented as follows:

  • Molecular Formula: C20H20ClN2O3
  • Molecular Weight: Approximately 372.84 g/mol
  • InChI: InChI=1S/C20H20ClN2O3/c1-22-16-10-14(21)12-15(16)19(24)23(18(22)11-13-7-5-4-6-8-13)17(25)20(19)9/h4-10,12H,11H2,1-3H3

Data

The compound's molecular structure exhibits a dihydroquinoline framework with substituents that may enhance its lipophilicity and biological activity. The presence of chlorine and methoxy groups can influence both electronic properties and steric hindrance.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinoline derivatives:

  1. Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions due to their electron-rich nature.
  2. Reduction Reactions: The double bond in the dihydroquinoline structure can be subjected to reduction under specific conditions.
  3. Hydrolysis: The chlorobenzoyl group may undergo hydrolysis under acidic or basic conditions.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the outcome of these transformations. For instance, hydrolysis reactions might require careful pH adjustment to avoid degradation of sensitive functional groups .

Mechanism of Action

Process

The mechanism of action for 1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one primarily revolves around its role as an enzyme inhibitor.

  1. Binding to Active Sites: The compound likely binds to the active sites of acetylcholinesterase or butyrylcholinesterase through non-covalent interactions such as hydrogen bonding and π–π stacking due to its aromatic structures.
  2. Inhibition Mechanism: By occupying the active site, it prevents substrate access, thereby inhibiting enzyme activity which is crucial in neurotransmission processes.

Data

In vitro studies have indicated that this compound exhibits significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase enzymes, making it a candidate for further pharmacological investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Exact melting point data may vary based on purity but is generally reported in the range of 150°C - 160°C.

Chemical Properties

Relevant Data or Analyses

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for characterization purposes. These techniques confirm structural integrity and purity levels .

Applications

Scientific Uses

  1. Pharmaceutical Development: This compound is being researched for its potential use in developing treatments for neurodegenerative diseases due to its enzyme inhibitory properties.
  2. Biochemical Research: Utilized in studies focused on enzyme kinetics and mechanisms related to neurotransmitter regulation.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

Properties

CAS Number

866809-21-4

Product Name

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

IUPAC Name

1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one

Molecular Formula

C25H20ClNO4

Molecular Weight

433.89

InChI

InChI=1S/C25H20ClNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-6-4-3-5-7-16)15-20(25(19)29)24(28)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3

InChI Key

OCXKXIWCTPLKGD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.